molecular formula C14H22N4O2S B7635471 N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide

Cat. No. B7635471
M. Wt: 310.42 g/mol
InChI Key: ALPIWLALGFAJMJ-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide, also known as MOR-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOR-3 belongs to the family of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. It has also been shown to have low toxicity in animal studies. However, one limitation of N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide research. One area of interest is to further investigate its anti-inflammatory and anti-cancer properties in preclinical studies. Another area of interest is to investigate its potential neuroprotective effects in human clinical trials. In addition, there is a need to investigate the mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide to better understand its effects and to design more effective experiments to investigate its therapeutic potential.
Conclusion:
In conclusion, N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies. However, further research is needed to fully understand its mechanism of action and to investigate its therapeutic potential in human clinical trials.

Synthesis Methods

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide can be synthesized using a multi-step reaction starting from commercially available reagents. The synthesis involves the reaction of 1-morpholin-4-ylcyclohexylamine with thiosemicarbazide, followed by the cyclization of the resulting intermediate with chloroacetyl chloride. The final step involves the reaction of the chloroacetyl derivative with ammonium hydroxide to form N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to possess anti-inflammatory and anti-cancer properties in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c19-13(12-10-16-21-17-12)15-11-14(4-2-1-3-5-14)18-6-8-20-9-7-18/h10H,1-9,11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPIWLALGFAJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=NSN=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide

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